5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been found to interact with various targets. One of the primary targets of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when it interacts with TRKs, it inhibits their activity . This inhibition can prevent the continuous activation and overexpression of TRKs, thereby potentially preventing the development of cancer .
Biochemical Pathways
The action of this compound affects various biochemical pathways. When it inhibits TRKs, it disrupts the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability. For instance, one of the synthesized derivatives of this compound, referred to as compound C03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. Its inhibition of TRKs can prevent the continuous activation and overexpression of these kinases, potentially preventing the development of cancer . Furthermore, it has been found to exhibit promising antituberculotic activity .
Biochemical Analysis
Biochemical Properties
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound has been shown to inhibit the activity of TRKA, a subtype of TRKs, by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses. Additionally, this compound interacts with cytochrome P450 isoforms, particularly CYP2C9, affecting the metabolism of various substrates .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRKA by this compound leads to the suppression of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TRKA, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signal transduction pathways that are essential for cell proliferation and survival. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C9, leading to changes in the metabolism of various substrates . These interactions result in the modulation of gene expression and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP2C9, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and cellular energy balance.
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)7-3-8-5-11-12-9(8)10-4-7/h3-6H,1-2H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWKNOFHKSCYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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